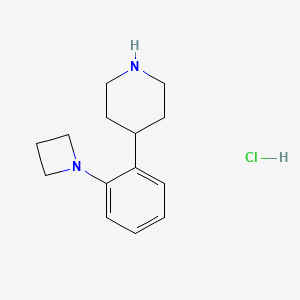![molecular formula C18H16F2N4O4 B13048452 N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13048452.png)
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a difluorotetrahydrofuran ring, a pyrrolopyrimidine core, and a benzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the difluorotetrahydrofuran ring: This step involves the fluorination of a tetrahydrofuran derivative under controlled conditions.
Construction of the pyrrolopyrimidine core: This is achieved through a series of cyclization reactions, often involving the use of strong bases and high temperatures.
Attachment of the benzamide group: This final step involves the coupling of the benzamide moiety to the pyrrolopyrimidine core, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoro groups or to convert the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, or KMnO4.
Reduction: Reducing agents such as LiAlH4 or NaBH4 can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution of the fluorine atoms could yield a variety of substituted derivatives.
科学的研究の応用
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: The compound can be used in the development of new materials with unique properties, such as improved stability or reactivity.
作用機序
The mechanism of action of N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
類似化合物との比較
Similar Compounds
- N-(7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-4-oxo-3H-pyrrolo[2,3-D]pyrimidin-2-YL)-2-methyl-propanamide
- 2-Amino-9-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,9-dihydro-6H-purin-6-one
Uniqueness
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide is unique due to the presence of the difluorotetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
特性
分子式 |
C18H16F2N4O4 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
N-[7-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C18H16F2N4O4/c19-18(20)13(26)12(8-25)28-17(18)24-7-6-11-14(21-9-22-15(11)24)23-16(27)10-4-2-1-3-5-10/h1-7,9,12-13,17,25-26H,8H2,(H,21,22,23,27)/t12-,13-,17-/m1/s1 |
InChIキー |
ORQUJKPKVYWHCI-PBFPGSCMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=CN(C3=NC=N2)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=CN(C3=NC=N2)C4C(C(C(O4)CO)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


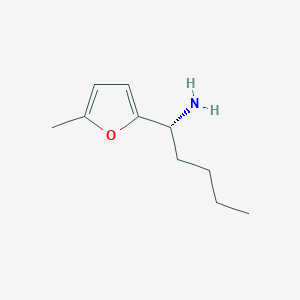
![Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13048372.png)
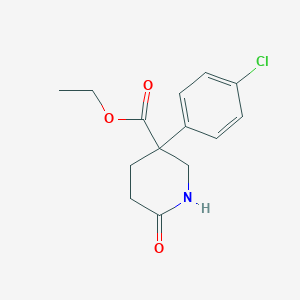
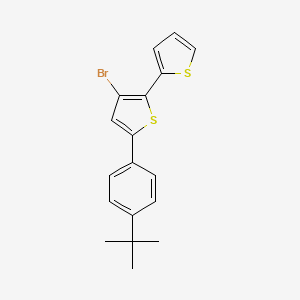
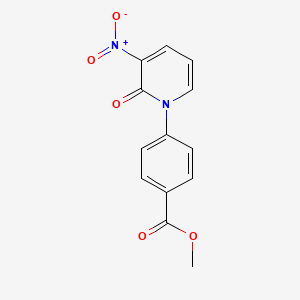
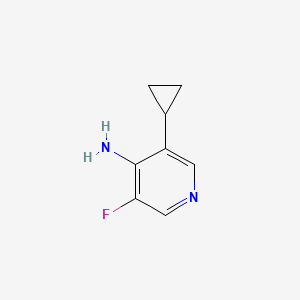
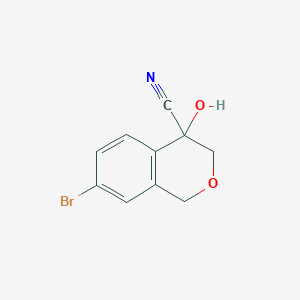
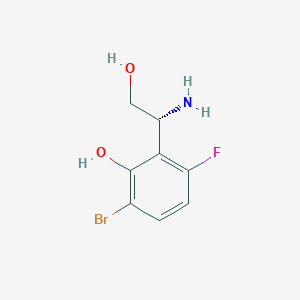
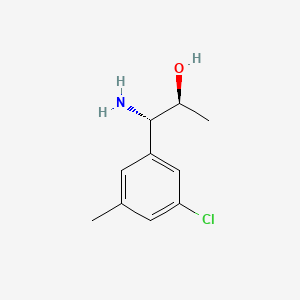
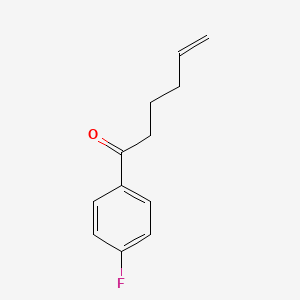

![Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13048431.png)
